molecular formula C13H15N3O3 B1671738 Imazapyr CAS No. 81334-34-1

Imazapyr

Cat. No.: B1671738
CAS No.: 81334-34-1
M. Wt: 261.28 g/mol
InChI Key: CLQMBPJKHLGMQK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a non-selective herbicide that targets a broad range of weeds including terrestrial annual and perennial grasses, broadleaved herbs, woody species, and riparian and emergent aquatic species . The primary target of this compound is the plant-specific enzyme acetohydroxyacid synthase (ALS) . This enzyme is crucial for the biosynthesis of three branched-chain amino acids (valine, leucine, and isoleucine) necessary for protein synthesis and cell growth .

Mode of Action

This compound is absorbed quickly through plant tissue and can be taken up by roots . It is translocated in the xylem and phloem to the meristematic tissues, where it inhibits the enzyme ALS . By inhibiting this enzyme, this compound disrupts protein synthesis and interferes with cell growth and DNA synthesis .

Biochemical Pathways

The inhibition of ALS by this compound disrupts the production of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and cell growth. Therefore, the inhibition of ALS leads to a deficiency of these amino acids, disrupting protein synthesis and cell growth, ultimately leading to the death of the plant .

Pharmacokinetics

This compound is a weak acid herbicide, and its chemical structure, which determines its environmental persistence and mobility, is influenced by environmental pH . In soils, this compound is degraded primarily by microbial metabolism . The half-life of this compound in soil ranges from one to five months . In aqueous solutions, this compound may undergo photodegradation with a half-life of two days . Studies indicate this compound is excreted by mammalian systems rapidly with no bioaccumulation .

Result of Action

The action of this compound results in the inhibition of plant growth soon after treatment . The meristematic areas of the plant gradually become chlorotic and necrotic, followed by a slow general foliar chlorosis and necrosis . This leads to the death of the plant, effectively controlling the growth of weeds .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . Below pH 5, the adsorption capacity of this compound increases, limiting its movement in soil . Adsorption of this compound decreases with increasing soil temperature . Therefore, the efficacy and stability of this compound are influenced by these environmental factors .

Biochemical Analysis

Biochemical Properties

Imazapyr controls plant growth by preventing the synthesis of branched-chain amino acids . It disrupts protein synthesis and interferes with cell growth and DNA synthesis .

Cellular Effects

This compound accumulates in the meristem region (active growth region) of the plant . It disrupts protein synthesis and interferes with cell growth and DNA synthesis .

Molecular Mechanism

This compound works by inhibiting the activity of the plant-specific enzyme acetohydroxyacid synthase, which catalyses the production of three branched-chain amino acids (valine, leucine and isoleucine) required for protein synthesis and cell growth .

Temporal Effects in Laboratory Settings

In soils, this compound is degraded primarily by microbial metabolism . The half-life of this compound in soil ranges from one to five months . In aqueous solutions, this compound may undergo photodegradation with a half-life of two days .

Dosage Effects in Animal Models

This compound has an acute lethal dose to 50% of a test (rat) population (LD50) > 5000 mg/kg, classed by the US Environmental Protection Agency as "practically nontoxic" .

Metabolic Pathways

This compound kills weeds by inhibiting the activity of the plant-specific enzyme acetohydroxyacid synthase, which catalyses the production of three branched-chain amino acids (valine, leucine and isoleucine) required for protein synthesis and cell growth .

Transport and Distribution

This compound is absorbed quickly through plant tissue and can be taken up by roots . It is translocated in the xylem (upward), phloem (primarily downward), or from cell to cell throughout the plant very quickly, accumulating in regions of new growth .

Subcellular Localization

Following absorption into plants, this compound moves within the xylem (upward), phloem (primarily downward), or from cell to cell throughout the plant very quickly, accumulating in regions of new growth .

Properties

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMBPJKHLGMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034665
Record name Imazapyr
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Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to tan powder; Aqueous solution: clear pale yellow to dark green liquid; [HSDB]
Record name Imazapyr
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Solubility

In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL), In water, 1.13X10+4 mg/L at 25 °C; 9.74 g/L at 15 °C
Record name IMAZAPYR
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Density

0.34 g/mL
Record name IMAZAPYR
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: <0.013 mPa at 60 °C
Record name IMAZAPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

A mode or mechanism of action of imazapyr in mammals is currently unknown; however, in plants, imazapyr acts as a meristem inhibitor through inhibition of amino acid branched chain biosynthesis., Mode of action: Systemic, contact and residual herbicide, absorbed by the foliage and roots, with rapid translocation in the xylem and phloem to the meristematic regions, where it accumulates., Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ...
Record name IMAZAPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear, slightly viscous, pale yellow to dark green aqueous liquid, White to tan powder, Crystals from acetone + hexane

CAS No.

81334-34-1
Record name Imazapyr
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Record name Imazapyr [ANSI:BSI:ISO]
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Record name Imazapyr
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Record name 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridine carboxylate; imazapyr (ISO)
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Record name IMAZAPYR
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Record name IMAZAPYR
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Melting Point

171 °C, MP: 160-180 (decomposes) /Imazapyr isopropylamine salt/
Record name IMAZAPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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